2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
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Overview
Description
2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[44]nonan-2-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves multiple steps. One common approach is the reaction of a suitable spirocyclic precursor with an amino-propanone derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A simpler compound with similar functional groups but lacking the spirocyclic structure.
3-Azabicyclo[3.2.2]nonanes: Compounds with a similar bicyclic structure but different functional groups and properties.
Uniqueness
The uniqueness of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one lies in its spirocyclic structure, which imparts specific chemical and biological properties not found in simpler or non-spirocyclic analogs. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-amino-1-[8-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(13)11(16)14-5-4-12(8-14)3-2-10(6-12)7-15/h9-10,15H,2-8,13H2,1H3 |
InChI Key |
BXHQOVKMJVASON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCC(C2)CO)N |
Origin of Product |
United States |
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